Introduction: Unveiling a Versatile Salicylic Acid Derivative
Introduction: Unveiling a Versatile Salicylic Acid Derivative
An In-Depth Technical Guide to 2-Hydroxy-5-(methylsulfanyl)benzoic Acid
In the landscape of modern drug discovery and materials science, substituted salicylic acids represent a cornerstone of molecular design. Their inherent biological activities and versatile chemical handles make them invaluable starting points for developing novel therapeutics and functional materials. This guide focuses on a particularly intriguing derivative: 2-Hydroxy-5-(methylsulfanyl)benzoic acid . Also known as 5-(Methylthio)salicylic acid, this compound integrates the classic salicylate scaffold with a sulfur-containing moiety, opening unique avenues for chemical modification and biological interaction.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, providing insights into the causality behind its properties and the strategic thinking required for its synthesis and application. We will explore its fundamental physicochemical properties, delve into its spectral characteristics for robust identification, propose a logical synthetic pathway, and discuss its safety profile and potential applications as a versatile chemical building block.
Part 1: Core Molecular and Physical Properties
A thorough understanding of a compound's basic properties is the foundation of all subsequent research. These parameters dictate everything from appropriate solvent selection and storage conditions to potential formulation strategies.
Chemical Identity
The identity of 2-Hydroxy-5-(methylsulfanyl)benzoic acid is unequivocally established by its structural and nomenclature data.
Caption: 2D Structure of 2-Hydroxy-5-(methylsulfanyl)benzoic acid.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-hydroxy-5-methylsulfanylbenzoic acid | [1] |
| Synonyms | 5-(Methylthio)salicylic acid, 2-hydroxy-5-(methylthio)benzoic acid | [1][2] |
| CAS Number | 32318-42-6 | [1][3] |
| Molecular Formula | C₈H₈O₃S | [1][3] |
| InChIKey | FSIJSLFJCJWYTC-UHFFFAOYSA-N |[1] |
Physicochemical Data
The compound's physicochemical properties are summarized below. These computed and experimental values are critical for experimental design.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.21 g/mol | [1][3] |
| Monoisotopic Mass | 184.01941529 Da | [1] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 2 |[1] |
Part 2: Analytical Characterization and Spectral Profile
Accurate structural confirmation is paramount. This section details the expected spectral data for 2-Hydroxy-5-(methylsulfanyl)benzoic acid, providing a self-validating system for identity and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the molecule's structure through fragmentation patterns.
-
Expected Molecular Ion Peak (M+) : For the uncharged molecule, the expected peak in an electron ionization (EI-MS) spectrum would be at m/z ≈ 184.02.
-
High-Resolution MS (HRMS) : This technique would yield a highly accurate mass measurement, confirming the elemental composition (C₈H₈O₃S).
-
Electrospray Ionization (ESI-MS) : In negative mode ([M-H]⁻), a peak at m/z ≈ 183.01 would be expected, corresponding to the deprotonated carboxylate. In positive mode ([M+H]⁺), a peak at m/z ≈ 185.03 would be observed.
-
Key Fragmentation : A common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) from the parent ion, which would result in a significant fragment. The loss of the methyl group (CH₃, 15 Da) from the thioether is also a plausible fragmentation.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic vibrations of the hydroxyl, carbonyl, and aromatic moieties.[1]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale & Causality |
|---|---|---|---|---|
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Very Broad | Extensive intermolecular hydrogen bonding in the carboxylic acid dimer significantly broadens this peak, which is a hallmark of this functional group.[5][6][7] |
| ~3200 | O-H (Phenolic) | Stretching | Broad (often masked) | The phenolic hydroxyl stretch is typically broad due to hydrogen bonding, and it is often superimposed on the much broader carboxylic acid O-H band. |
| 1710 - 1680 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp | This intense absorption is characteristic of the carbonyl group. Its position indicates conjugation with the aromatic ring, which lowers the frequency compared to a saturated carboxylic acid.[7] |
| 1610, 1580, 1490 | C=C (Aromatic) | Stretching | Medium to Strong | These absorptions are typical for a substituted benzene ring and confirm the presence of the aromatic core. |
| 1320 - 1210 | C-O | Stretching | Strong | This band arises from the C-O single bond stretch of the carboxylic acid group, coupled with O-H bending.[7] |
| ~1250 | C-O (Phenolic) | Stretching | Medium to Strong | Corresponds to the stretching of the C-O bond between the aromatic ring and the phenolic hydroxyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for structural elucidation, revealing the chemical environment of each proton and carbon atom.
-
¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons, the acidic protons (hydroxyl and carboxyl), and the methyl protons. The aromatic protons will appear as a complex multiplet system due to their coupling. The exact chemical shifts would need to be determined experimentally, but predictions can be made based on substituent effects. The carboxyl proton is typically a broad singlet at a high chemical shift (>10 ppm), while the phenolic proton is a broad singlet whose position is solvent-dependent. The methylsulfanyl (S-CH₃) protons will appear as a sharp singlet, typically in the 2.4-2.6 ppm range.
-
¹³C NMR : The carbon NMR spectrum will confirm the presence of eight distinct carbon environments.[1]
-
C=O (Carboxyl) : ~170-175 ppm
-
Aromatic C-O : ~155-160 ppm
-
Aromatic C-S : ~125-130 ppm
-
Other Aromatic C-H & C-C : ~115-135 ppm
-
S-CH₃ : ~15-20 ppm
-
Part 3: Synthesis and Purification Workflow
While numerous suppliers offer this compound for research purposes, an in-house synthesis may be required for specific applications or isotopic labeling. Below is a proposed, logical synthetic route based on established organosulfur and aromatic chemistry principles.
Rationale for Proposed Route: A direct and reliable method involves the electrophilic substitution of a sulfur-containing group onto a salicylic acid precursor. A common strategy is to first introduce a sulfonyl chloride group, which can then be reduced and methylated.
Caption: Proposed synthetic workflow for 2-Hydroxy-5-(methylsulfanyl)benzoic acid.
Experimental Protocol (Proposed)
Step 1: Chlorosulfonylation of Salicylic Acid
-
In a fume hood, cool a flask containing chlorosulfonic acid (approx. 5 equivalents) to 0°C in an ice-salt bath.
-
Slowly and portion-wise, add salicylic acid (1 equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent unwanted side reactions and degradation.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until gas evolution ceases.
-
Carefully pour the reaction mixture onto crushed ice. The product, 5-(chlorosulfonyl)-2-hydroxybenzoic acid, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Sulfonyl Chloride
-
Suspend the crude 5-(chlorosulfonyl)-2-hydroxybenzoic acid (1 equivalent) in a suitable acidic medium (e.g., aqueous HCl or acetic acid).
-
Add zinc dust (a stoichiometric excess, e.g., 4-6 equivalents) portion-wise while stirring. The reaction may be mildly exothermic. Causality: Zinc metal in an acidic medium is a classic and effective reducing agent for converting sulfonyl chlorides to thiols.
-
Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours until the starting material is consumed (monitor by TLC).
-
Filter off the excess zinc and inorganic salts. The filtrate contains the desired thiol, 2-hydroxy-5-mercaptobenzoic acid.
Step 3: S-Methylation
-
To the aqueous filtrate from the previous step, add a mild base like sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic (pH 7-8). Causality: The base deprotonates the acidic thiol to form the more nucleophilic thiolate anion, which is necessary for the subsequent methylation.
-
Add methyl iodide (CH₃I, approx. 1.1-1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-12 hours.
-
After the reaction is complete, acidify the solution with dilute HCl to a pH of ~2-3. This will precipitate the final product.
-
Filter the solid, wash with cold water, and dry.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Purity should be confirmed by HPLC and the analytical methods described in Part 2.
Part 4: Chemical Reactivity and Potential Applications
The true value of a molecule often lies in its potential as a scaffold for further chemical synthesis. 2-Hydroxy-5-(methylsulfanyl)benzoic acid possesses three distinct functional handles for modification:
-
Carboxylic Acid : Can be converted to esters, amides, or acid chlorides, allowing for linkage to other molecules.
-
Phenolic Hydroxyl : Can undergo O-alkylation or O-acylation. Its acidity also plays a role in metal chelation.
-
Thioether (Methylsulfanyl) : The sulfur atom can be oxidized to a sulfoxide or a sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, a common strategy in medicinal chemistry to modulate properties like solubility and metabolic stability.
Potential Applications:
-
Medicinal Chemistry Scaffold : As a derivative of salicylic acid, it is a prime candidate for development as an anti-inflammatory agent. The methylsulfanyl group provides a unique lipophilic substituent that can be explored for enhanced binding to biological targets like COX enzymes.[8]
-
Chelating Agent : The ortho-hydroxy-benzoic acid motif is a well-known bidentate chelating group for various metal ions.
-
Intermediate in Organic Synthesis : It serves as a valuable building block for more complex molecules where a substituted salicylate is required.
Part 5: Safety, Handling, and Storage
Safe handling is a prerequisite for any laboratory work. Based on aggregated GHS data for this compound, the following hazards are identified.[1]
Caption: Logic diagram for safe handling and storage.
Hazard Identification
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
Recommended Precautions
-
Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
First Aid Measures :
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Protect from moisture and light to ensure long-term stability.
References
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The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved from [Link]
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